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Compound of Interest

Compound Name: 4-(Hexyloxy)aniline

Cat. No.: B1202394 Get Quote

Spectroscopic Analysis of 4-(Hexyloxy)aniline: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-
(Hexyloxy)aniline, a key intermediate in various chemical syntheses, including applications in

drug development. The following sections detail the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Molecular Structure and Properties
4-(Hexyloxy)aniline is an aromatic amine with a hexyloxy substituent at the para position. Its

structure dictates the characteristic spectroscopic features detailed below.

Chemical Structure:

Key Properties:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1202394?utm_src=pdf-interest
https://www.benchchem.com/product/b1202394?utm_src=pdf-body
https://www.benchchem.com/product/b1202394?utm_src=pdf-body
https://www.benchchem.com/product/b1202394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C12H19NO [1][2]

Molecular Weight 193.29 g/mol [1][2]

Melting Point 43-45 °C [1][2]

Boiling Point 155-158 °C at 5 mmHg [1][2]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-(Hexyloxy)aniline
based on typical values for similar compounds and data from spectral databases.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.7-6.8 d 2H Ar-H ortho to O

~6.6-6.7 d 2H Ar-H ortho to NH2

~3.8-3.9 t 2H O-CH2-

~3.5 br s 2H -NH2

~1.7-1.8 p 2H O-CH2-CH2-

~1.3-1.5 m 6H -(CH2)3-

~0.9 t 3H -CH3

¹³C NMR Spectroscopy
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Chemical Shift (δ) ppm Assignment

~152 Ar-C-O

~141 Ar-C-N

~116 Ar-CH ortho to O

~115 Ar-CH ortho to N

~68 O-CH2-

~32 O-CH2-CH2-

~29 -(CH2)-

~26 -(CH2)-

~23 -(CH2)-

~14 -CH3

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3450-3350 Medium, Sharp (doublet)
N-H stretch (primary amine)[3]

[4]

3050-3000 Medium Aromatic C-H stretch

2950-2850 Strong Aliphatic C-H stretch

~1620 Strong N-H bend (scissoring)

~1510 Strong Aromatic C=C stretch

~1240 Strong Aryl-O stretch (asymmetric)

~1040 Medium C-O stretch (symmetric)

~820 Strong
p-disubstituted C-H bend (out-

of-plane)
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Mass Spectrometry
m/z Relative Intensity Assignment

193 High [M]+ (Molecular Ion)

109 High
[M - C6H12]+ (loss of hexene

via McLafferty rearrangement)

108 Medium
[M - C6H13]+ (loss of hexyl

radical)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific samples and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of 4-
(Hexyloxy)aniline.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Hexyloxy)aniline in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used

as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 4-(Hexyloxy)aniline.

Methodology:

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent pellet.

Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory. This is often a simpler and faster

method.[6]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7][8][9]

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path and record the sample spectrum.

The instrument measures the interference pattern of the infrared beam, and a Fourier

transform is used to convert this into a spectrum of absorbance or transmittance versus

wavenumber.[7]

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups in the molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
(Hexyloxy)aniline.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common methods include direct insertion, gas chromatography (GC-MS), or liquid

chromatography (LC-MS).

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for

relatively small, volatile organic molecules.[10][11] Electrospray ionization (ESI) is another

option, particularly for LC-MS.[10]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][11]

Detection: A detector records the abundance of ions at each m/z value.[10][11]

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions.

The peak with the highest m/z often corresponds to the molecular ion [M]+, which provides

the molecular weight of the compound. Other peaks represent fragment ions, which can

provide structural information.[12]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 4-(Hexyloxy)aniline.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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